
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Methyl 2-(6-chloropyridin-2-yl)acetate
Uniqueness: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a tertiary amine group. This structural configuration imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 |
Clave InChI |
YFWWVAITMZXSLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC(=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



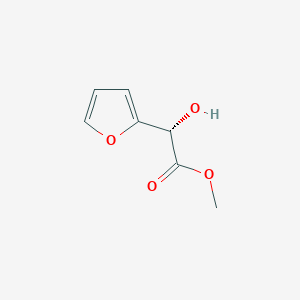
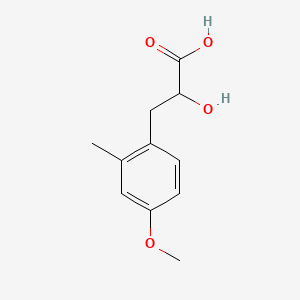
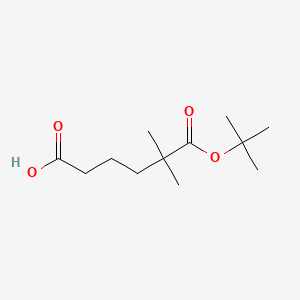
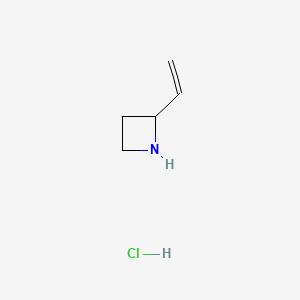

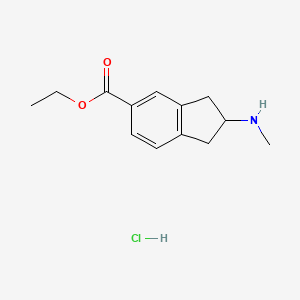
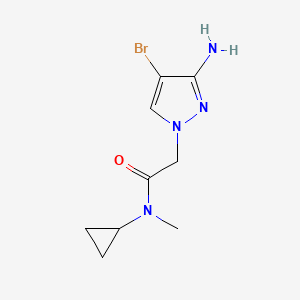


![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
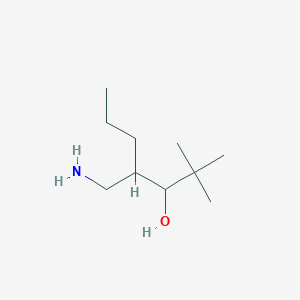
![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)
